

# Spectroscopic Profile of Dimethylmalonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: Dimethylmalonyl chloride

Cat. No.: B1587366

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This technical guide provides a comprehensive overview of the spectroscopic data for **dimethylmalonyl chloride** (CAS No. 5659-93-8), a key reagent in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

## Data Presentation

The following tables summarize the expected spectroscopic data for **dimethylmalonyl chloride** based on its chemical structure and data from analogous compounds. Due to the symmetrical nature of the molecule, the NMR spectra are anticipated to be relatively simple.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum of **dimethylmalonyl chloride** is expected to show a single signal due to the magnetic equivalence of the six methyl protons.<sup>[1]</sup>

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.5 - 2.0	Singlet	6H	2 x CH <sub>3</sub>

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

The  $^{13}\text{C}$  NMR spectrum in deuterated chloroform ( $\text{CDCl}_3$ ) will display three distinct signals corresponding to the carbonyl carbons, the quaternary carbon, and the methyl carbons.[1][2]

Chemical Shift (ppm)	Assignment
~170	$\text{C}=\text{O}$ (acid chloride)
~50-60	$\text{C}(\text{CH}_3)_2$
~20-30	$\text{CH}_3$

## Infrared (IR) Spectroscopy

The IR spectrum of **dimethylmalonyl chloride** is dominated by a strong absorption band characteristic of the acid chloride carbonyl group.[1]

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1800	Strong	$\text{C}=\text{O}$ stretch (acid chloride)
~2950-3000	Medium	$\text{C}-\text{H}$ stretch (alkane)
~1470, 1390	Medium	$\text{C}-\text{H}$ bend (alkane)
~700-800	Strong	$\text{C}-\text{Cl}$ stretch

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **dimethylmalonyl chloride** will show a molecular ion peak corresponding to its molecular weight.[1][3] The fragmentation pattern will be influenced by the presence of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) and the loss of functional groups.

m/z	Possible Fragment	Notes
168/170/172	$[M]^+$	Molecular ion peak cluster, reflecting the presence of two chlorine atoms.
133/135	$[M - Cl]^+$	Loss of a chlorine atom.
105/107	$[M - COCl]^+$	Loss of a chlorocarbonyl group.
63	$[COCl]^+$	Chlorocarbonyl cation.
41	$[C_3H_5]^+$	Propyl fragment.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **dimethylmalonyl chloride**. Instrument-specific parameters should be optimized by the operator.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

- **Sample Preparation:** A small amount of **dimethylmalonyl chloride** (typically 5-25 mg for  $^1H$ , 50-100 mg for  $^{13}C$ ) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
- **Data Acquisition:**
  - For  $^1H$  NMR, a standard pulse sequence is used. Key parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
  - For  $^{13}C$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of  $^{13}C$ .

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

## Attenuated Total Reflectance (ATR) IR Spectroscopy

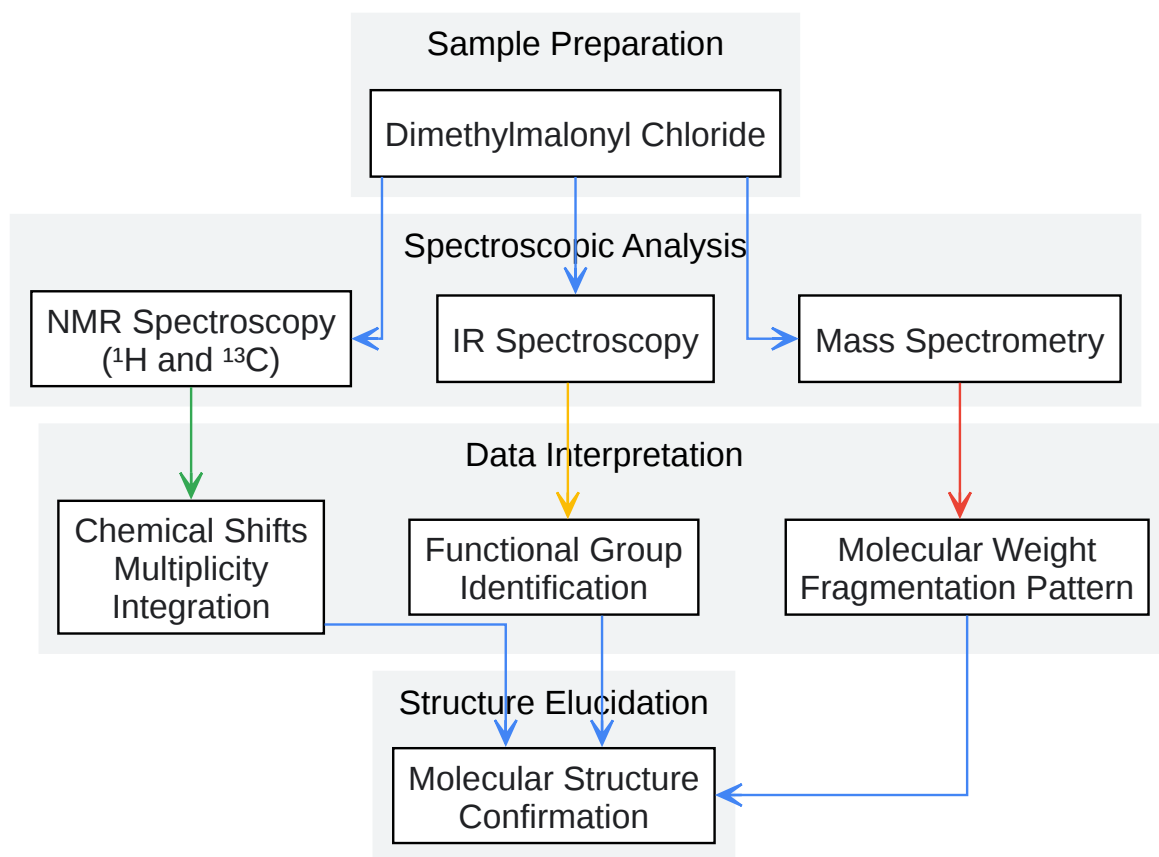
- **Instrument Setup:** The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded.
- **Sample Application:** A small drop of liquid **dimethylmalonyl chloride** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A dilute solution of **dimethylmalonyl chloride** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its  $m/z$  value.

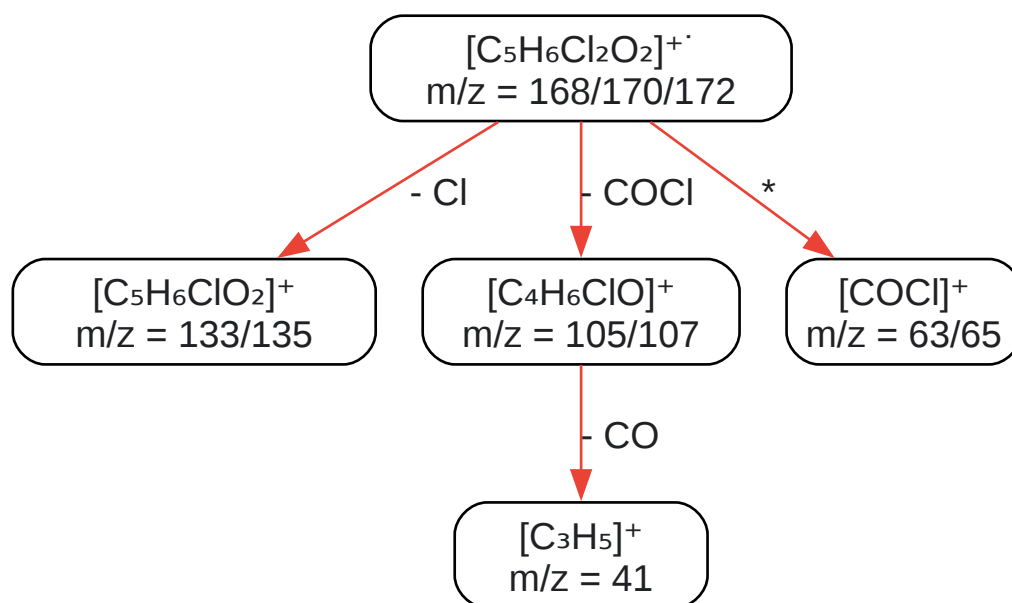
## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathway of **dimethylmalonyl chloride**.



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Caption: Workflow for the spectroscopic analysis of **dimethylmalonyl chloride**.



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Caption: Plausible mass spectrometry fragmentation pathway for **dimethylmalonyl chloride**.

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## References

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